L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is a synthetic peptide composed of seven amino acids: L-threonine, L-tyrosine, glycine, L-proline, L-phenylalanine, glycine, and L-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-phenylalanine, L-proline, glycine, L-tyrosine, and L-threonine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products:
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzymatic activity, or protein-protein interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
- L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine
- Cyclo(L-leucyl-L-prolyl)
Uniqueness: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both aromatic (L-tyrosine, L-phenylalanine) and aliphatic (L-threonine, L-alanine) residues contributes to its versatility in various applications.
Eigenschaften
CAS-Nummer |
821796-62-7 |
---|---|
Molekularformel |
C34H45N7O10 |
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C34H45N7O10/c1-19(34(50)51)38-27(44)17-36-30(46)24(15-21-7-4-3-5-8-21)39-32(48)26-9-6-14-41(26)28(45)18-37-31(47)25(40-33(49)29(35)20(2)42)16-22-10-12-23(43)13-11-22/h3-5,7-8,10-13,19-20,24-26,29,42-43H,6,9,14-18,35H2,1-2H3,(H,36,46)(H,37,47)(H,38,44)(H,39,48)(H,40,49)(H,50,51)/t19-,20+,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
VYPSSXXIJHRAIP-UPKHOYFUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(C)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.